REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].ClC1C([O:15][C:16](=O)[CH2:17][N:18]2[CH2:22][CH:21]([C:23]3[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=3)[CH2:20][C:19]2=[O:30])=C(Cl)C(Cl)=C(Cl)C=1Cl>CN(C)C=O>[Cl:29][C:26]1[CH:25]=[CH:24][C:23]([CH:21]2[CH2:22][N:18]([CH2:17][C:16]([N:4]3[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]3)=[O:15])[C:19](=[O:30])[CH2:20]2)=[CH:28][CH:27]=1
|
Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
N1C(CNCC1)=O
|
Name
|
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid pentachlorophenyl ester
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Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1OC(CN1C(CC(C1)C1=CC=C(C=C1)Cl)=O)=O)Cl)Cl)Cl)Cl
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the whole is stirred for 5 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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The whole is concentrated to dryness by evaporation under reduced pressure at 70°
|
Type
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STIRRING
|
Details
|
stirred with 150 ml of ethyl acetate for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
150 ml of diethyl ether are added
|
Type
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FILTRATION
|
Details
|
the whole is filtered with suction
|
Type
|
WASH
|
Details
|
washed with 50 ml of diethyl ether
|
Type
|
CUSTOM
|
Details
|
to dry
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(N(C1)CC(=O)N1CC(NCC1)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |